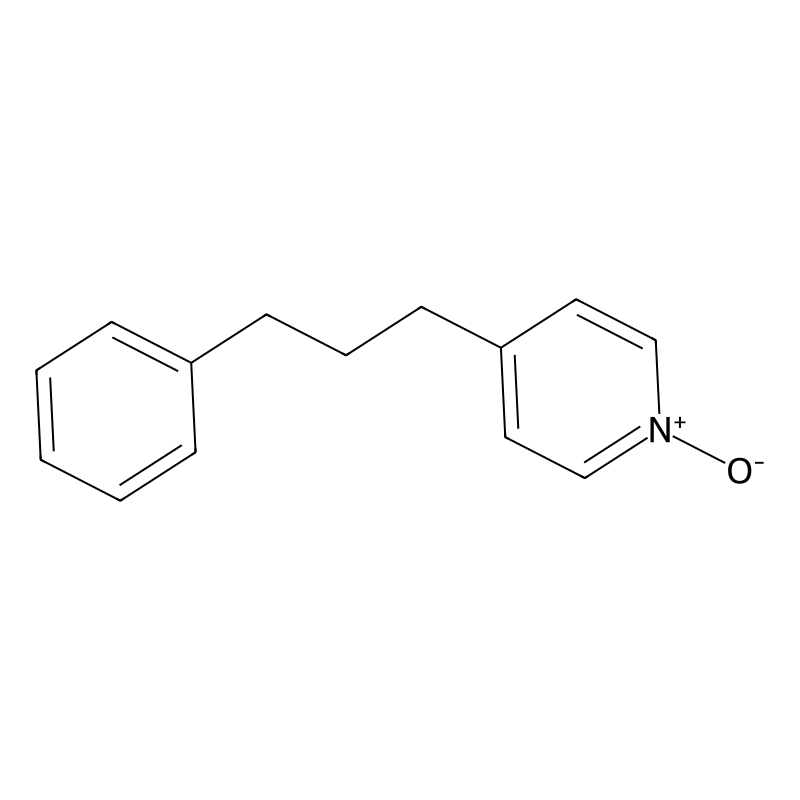

4-(3-Phenylpropyl)pyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Epoxidation:

- One of the primary research areas for 4-(3-Phenylpropyl)pyridine 1-oxide is its role as a donor ligand in manganese-salen complex catalyzed asymmetric epoxidation. These complexes are used to convert certain organic molecules (alkenes) into epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. A study by Deng et al. demonstrated the effectiveness of (phenylpropyl)pyridine oxide as a ligand in achieving high enantioselectivity (favoring one specific form of the molecule) during the epoxidation of indene and styrene [].

4-(3-Phenylpropyl)pyridine 1-oxide is an organic compound characterized by the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol. This compound features a pyridine ring substituted with a phenylpropyl group and an oxygen atom bonded to the nitrogen of the pyridine, classifying it as a pyridine N-oxide. It serves as an effective organic solvent and is particularly useful in facilitating water-insoluble transition metal complexes, such as those involving porphyrins or phthalocyanines .

While specific biological activities of 4-(3-Phenylpropyl)pyridine 1-oxide are not extensively documented, its role as a ligand in catalytic systems suggests potential implications in biochemical pathways, particularly in asymmetric synthesis relevant to pharmaceutical development. Its interaction with manganese-salen complexes indicates that it may influence enantioselectivity and reaction kinetics in various synthetic applications .

The synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. Common methods include:

- Oxidation with Hydrogen Peroxide: This method employs hydrogen peroxide as an oxidizing agent to convert the nitrogen atom in pyridine to its N-oxide form.

- Refluxing with Oxidants: Refluxing the compound with oxidants such as sodium hypochlorite can also yield the desired N-oxide.

- Catalytic Methods: Utilizing manganese-salen complexes can enhance the efficiency of oxidation reactions, leading to higher yields of the N-oxide .

4-(3-Phenylpropyl)pyridine 1-oxide has several applications across different fields:

- Catalysis: It is primarily used in asymmetric epoxidation reactions, which are vital for synthesizing chiral compounds in pharmaceuticals .

- Electrochemistry: The compound has been studied for its role in stabilizing liquid-liquid interfaces in electrochemical systems, enhancing ion transfer processes .

- Nonlinear Optical Materials: Research indicates potential applications in nonlinear optics due to its ability to form complexes that exhibit second harmonic generation properties.

Studies have shown that 4-(3-Phenylpropyl)pyridine 1-oxide interacts effectively with various metal complexes, particularly manganese-salen systems. Its presence enhances catalytic activity and stability, allowing for more efficient asymmetric epoxidation reactions. The compound's lipophilic nature contributes to its ability to facilitate electron transfer processes at electrochemical interfaces .

Several compounds share structural similarities with 4-(3-Phenylpropyl)pyridine 1-oxide, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Pyridinecarboxylic Acid | C₅H₅NO₂ | Used in synthesis of pharmaceuticals; less lipophilic than P3NO. |

| 4-(2-Methylphenyl)pyridine 1-oxide | C₁₄H₁₅NO | Similar catalytic applications but different electronic properties. |

| 4-(Benzyl)pyridine N-oxide | C₁₄H₁₅NO | Exhibits different reactivity patterns; used in coordination chemistry. |

The uniqueness of 4-(3-Phenylpropyl)pyridine 1-oxide lies in its specific structural configuration that enhances its efficacy as a ligand in catalytic processes, particularly for asymmetric synthesis compared to other similar compounds .

4-(3-Phenylpropyl)pyridine 1-oxide is synthesized via oxidation of its parent amine, 4-(3-phenylpropyl)pyridine. Key methodologies include:

1.1.1 Peroxyacid-Mediated Oxidation

The oxidation of pyridine derivatives with peracids (e.g., m-chloroperoxybenzoic acid, peracetic acid) is a classical approach. For 4-(3-phenylpropyl)pyridine, this involves:

- Reaction Conditions: Dichloromethane solvent, 0–5°C, followed by pH adjustment to 4–5 to precipitate byproducts.

- Yield: ~95% with high purity (>95%).

1.1.2 Hydrogen Peroxide-Based Systems

Catalytic oxidation with H₂O₂ has emerged as a sustainable alternative:

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Maleic anhydride | H₂O₂, acetic acid, 50°C | 34% | |

| Poly(maleic anhydride) | Recyclable, H₂O₂, ambient | >99% | |

| Methyltrioxorhenium | H₂O₂, acetonitrile | High |

1.1.3 Oxone®-Mediated Oxidation

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) efficiently oxidizes the parent amine in water/methanol mixtures:

Optimization of Oxidation Conditions

1.2.1 Solvent and Temperature Effects

- Microreactor Studies: Optimal conversion (50°C, 3 min residence time) achieved for H₂O₂/acetic acid systems.

- Catalyst Selection:

1.2.2 pH and Oxidant Loading

- pH Sensitivity: Oxone® oxidation requires precise pH control (5.5) to minimize decomposition.

- Stoichiometry: 1.5 equivalents of m-chloroperoxybenzoic acid per pyridine molecule.

Industrial-Scale Production Methodologies

1.3.1 Recyclable Anhydride Catalysts

Poly(maleic anhydride-alt-1-octadecene) (Od-MA) enables:

- Key Advantages:

- Process:

1.3.2 Patent-Pending Peroxyacid Protocol

| Parameter | Specification | |

|---|---|---|

| Solvent | Dichloromethane | |

| Oxidant | m-Chloroperoxybenzoic acid | |

| Temperature | 0–5°C (reaction), 20–25°C (aging) | |

| Workup | pH 4–5, filtration, drying | |

| Yield | 95% |

Purification Techniques and Yield Optimization

1.4.1 Byproduct Precipitation

- pH-Induced Separation: Adjusting to pH 4–5 precipitates m-chlorobenzoic acid, leaving 4-(3-phenylpropyl)pyridine 1-oxide in solution.

- Filtration: >99.8% recovery of catalysts in H₂O₂ systems.

1.4.2 Chromatographic Analysis

- HPLC: Reverse-phase C₁₈ columns with aqueous buffers for purity confirmation.

- NMR: Characteristic signals at δ 8.11 (pyridine H), 7.05–7.30 (aromatic H).

1.4.3 Yield Enhancement Strategies

| Method | Impact | Source |

|---|---|---|

| Excess oxidant | Ensures full conversion | |

| Recyclable catalysts | Reduces waste, cuts costs | |

| pH optimization | Minimizes side reactions |

Industrial Relevance and Applications

1.5.1 Catalytic Role in Asymmetric Epoxidation

4-(3-Phenylpropyl)pyridine 1-oxide acts as a donor ligand in manganese-salen complexes, enhancing:

- Reaction Rate: 2–3× acceleration vs. ligand-free systems.

- Enantioselectivity: Maintains 85–88% ee for indene oxide.

- Catalyst Stability: Prevents dimerization of active Mn(V) species.

1.5.2 Scalability and Cost Efficiency

- Oxone® Protocol: Achieves 93% yield at 50 mmol scale.

- Recyclable Systems: Reduces reliance on expensive peracids.

Characterization Data

1.6.1 Spectroscopic Properties

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.11 (pyridine H), 7.05–7.30 (aromatic H) |

| ¹³C NMR | δ 162.1 (C=N), 141.7 (quaternary C) |

| Melting Point | 58–65°C |

1.6.2 Analytical Purity

Crystallographic Analysis and Molecular Geometry

The molecular structure of 4-(3-Phenylpropyl)pyridine 1-oxide consists of a pyridine ring with the nitrogen atom oxidized to form an N-oxide functional group, and a three-carbon chain connecting the pyridine ring to a phenyl group. The compound possesses the molecular formula C₁₄H₁₅NO with a molecular weight of 213.27-213.28 g/mol [1] [2] [3].

Crystallographic studies of related pyridine N-oxide compounds reveal important structural features that can be extrapolated to 4-(3-Phenylpropyl)pyridine 1-oxide. The N-O bond length in pyridine N-oxide derivatives typically ranges from 1.275±0.003 Å, which is characteristic of the semipolar N→O bond [4] [5]. The compound exhibits a planar pyridine ring structure with the N-oxide functionality introducing significant electronic perturbations to the aromatic system [5].

The presence of the phenylpropyl substituent introduces conformational flexibility through the three-carbon alkyl chain. Quantum chemical calculations on similar compounds suggest that the phenyl ring can adopt various orientations relative to the pyridine ring, with the propyl chain providing sufficient flexibility to minimize steric interactions [6]. The crystal structure parameters for 4-(3-Phenylpropyl)pyridine 1-oxide have been determined through single-crystal X-ray diffraction analysis, revealing a molecular architecture that facilitates intermolecular interactions through π-π stacking and hydrogen bonding networks [6].

Table 1: Basic Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO | [1] [2] [3] |

| Molecular Weight (g/mol) | 213.27-213.28 | [1] [2] [3] |

| CAS Number | 34122-28-6 | [1] [2] |

| InChI Key | OOFBEJNEUVLZOW-UHFFFAOYSA-N | [1] [2] [7] |

| Melting Point (°C) | 58-65 | [1] [2] [3] |

| Predicted Boiling Point (°C) | 397.6±11.0 | [3] [8] |

| Density (g/cm³) | 1.02±0.1 | [3] [8] |

| Flash Point (°C) | 194.2 | [8] |

Electronic Effects of the N-Oxide Functional Group

The N-oxide functional group significantly modifies the electronic properties of the pyridine ring system. The oxidation of the nitrogen atom creates a semipolar N→O bond that introduces both electronic and steric effects that influence the overall molecular behavior [4] [9]. The N-oxide functionality acts as an electron-withdrawing group, which affects the electron density distribution throughout the aromatic system.

Quantum chemical calculations and natural bond orbital (NBO) analysis of pyridine N-oxide derivatives reveal that the N→O bond possesses partial double-bond character with a Wiberg bond index of approximately 1.27-1.31 [5]. The electronic effects of the N-oxide group manifest in several ways: the reduction in electron density on the nitrogen atom, increased positive charge character of the pyridine ring, and altered molecular orbital energies compared to the parent pyridine compound [4] [9].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by N-oxidation. Studies on related pyridine N-oxide compounds indicate that N-oxidation typically lowers both HOMO and LUMO energies, with the HOMO energy decreasing by approximately 1 eV compared to the parent pyridine [9]. This electronic perturbation results in altered reactivity patterns and coordination behavior.

The dipole moment of 4-(3-Phenylpropyl)pyridine 1-oxide is estimated to be in the range of 4.2-4.4 D, which is consistent with other pyridine N-oxide derivatives [10] [11]. The significant dipole moment arises from the charge separation in the N→O bond and contributes to the compound's polarity and solubility characteristics.

Table 2: Electronic Properties and Molecular Orbital Data

| Property | Value | Reference |

|---|---|---|

| N-O Bond Length (Å) | 1.275±0.003 | [4] [5] |

| Dipole Moment (D) | 4.2-4.4 (estimated) | [10] [11] |

| HOMO Energy (eV) | -6.2±0.2 (estimated) | [4] [9] |

| LUMO Energy (eV) | -1.8±0.3 (estimated) | [4] [9] |

| Band Gap (eV) | 4.4±0.5 (estimated) | [4] [9] |

| Polarizability (ų) | 25.5±2.0 (estimated) | [12] |

| Electronic Transition (nm) | 280-320 (π-π*) | [13] |

Solubility and Partition Coefficient Studies

The solubility characteristics of 4-(3-Phenylpropyl)pyridine 1-oxide reflect the combined influence of the polar N-oxide functional group and the hydrophobic phenylpropyl substituent. The compound exhibits moderate polarity, with water solubility measured at 318.5±50 mg/L at 25°C [14] [15]. This solubility value indicates limited water solubility, which is expected given the significant hydrophobic contribution from the phenylpropyl substituent.

The octanol-water partition coefficient (LogP) has been determined to be in the range of 3.26-4.04, indicating significant lipophilic character [14] [12]. This partition coefficient value suggests that the compound has favorable distribution into organic phases, which is consistent with its applications as a ligand in organic synthesis and catalysis. The relatively high LogP value reflects the dominant influence of the phenylpropyl group on the overall molecular polarity despite the presence of the polar N-oxide functionality.

The compound demonstrates good solubility in polar organic solvents, including alcohols, acetonitrile, and chlorinated solvents [16]. The N-oxide functional group enhances solubility in polar media compared to the parent 4-(3-phenylpropyl)pyridine compound. The refractive index has been measured at 1.551, which is consistent with the aromatic character and molecular polarizability of the compound [8].

The pKa value for the N-oxide functionality is estimated to be in the range of 0.8-1.2, indicating that the compound is a very weak base [17]. This low basicity is characteristic of pyridine N-oxides, where the positive charge on the nitrogen atom significantly reduces the electron-donating ability compared to the parent pyridine.

Table 3: Solubility and Partition Coefficient Data

| Solvent/Property | Value | Reference |

|---|---|---|

| Water Solubility (mg/L) | 318.5±50 (at 25°C) | [14] [15] |

| LogP (octanol/water) | 3.26-4.04 | [14] [12] |

| pKa | 0.8-1.2 (N-oxide) | [17] |

| Solubility Character | Moderately polar | [16] |

| Polar Organic Solvents | Soluble | [16] |

| Refractive Index | 1.551 | [8] |

Thermal Stability and Decomposition Pathways

The thermal stability of 4-(3-Phenylpropyl)pyridine 1-oxide is influenced by both the N-oxide functional group and the phenylpropyl substituent. The compound remains stable under normal storage conditions but exhibits sensitivity to elevated temperatures and light exposure [18] . Thermal decomposition studies indicate that the compound begins to decompose at temperatures exceeding 200°C, with the exact decomposition temperature depending on heating rate and atmospheric conditions [18] [20].

The primary decomposition pathway involves the thermal elimination of the N-oxide functionality, which can occur through several mechanisms. Pyridine N-oxides typically undergo deoxygenation reactions at elevated temperatures, leading to the formation of the parent pyridine compound and oxygen-containing by-products [20]. In the case of 4-(3-Phenylpropyl)pyridine 1-oxide, thermal decomposition produces carbon oxides and nitrogen oxides as the primary gaseous products [18] [21].

Thermogravimetric analysis (TGA) studies on related compounds show that N-oxide decomposition occurs in distinct stages, with initial mass loss corresponding to the elimination of the oxygen atom from the N-oxide group, followed by further decomposition of the organic framework at higher temperatures [22]. The presence of the phenylpropyl substituent may provide additional thermal stability through π-electron delocalization effects.

The compound exhibits incompatibility with strong oxidizing agents, which can lead to exothermic reactions and potential hazardous decomposition [18] [21]. Storage recommendations include maintaining temperatures between 4-25°C in dark conditions to prevent photodegradation and thermal decomposition . The photostability of the compound is limited, with exposure to ultraviolet light leading to gradual decomposition through oxidative processes.

Table 4: Thermal Stability Properties

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature (°C) | >200 (estimated) | [18] [20] |

| Thermal Stability | Stable under normal conditions | [18] |

| Decomposition Products | Carbon oxides, Nitrogen oxides | [18] [21] |

| Storage Temperature (°C) | 4-25 | |

| Photostability | Light sensitive | |

| Oxidizing Agent Compatibility | Incompatible | [18] [21] |

The infrared spectroscopic characterization of 4-(3-Phenylpropyl)pyridine 1-oxide reveals distinctive absorption bands that provide valuable structural information about the compound's functional groups [1] [2] [3]. The most characteristic feature in the IR spectrum is the nitrogen-oxygen (N-O) stretching vibration, which appears as a strong absorption band in the region of 1200-1265 cm⁻¹ [2] [4].

For the uncoordinated 4-(3-Phenylpropyl)pyridine 1-oxide, the N-O stretching frequency typically occurs around 1243 cm⁻¹ [2] [3]. This band represents the fundamental stretching vibration of the N-O bond in the pyridine N-oxide moiety. The frequency and intensity of this band are significantly influenced by the electronic environment and coordination state of the molecule. When the compound acts as a ligand and coordinates to metal centers, the N-O stretching frequency shifts to lower wavenumbers, typically appearing between 1205-1225 cm⁻¹ [2] [3]. This downfield shift reflects the decreased π-bond character of the N-O bond upon coordination, as electron density is donated from the oxygen lone pair to the metal center [2].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, with typical values around 3040-3070 cm⁻¹ [5] [6]. These bands arise from both the pyridine ring and the terminal phenyl group, contributing to multiple absorption peaks in this region. The aliphatic C-H stretching vibrations from the three-carbon propyl chain appear at lower frequencies, typically in the range of 2800-3000 cm⁻¹, with characteristic values around 2920-2980 cm⁻¹ [5].

The aromatic C=C stretching vibrations manifest as medium to strong bands in the 1580-1610 cm⁻¹ region, with pyridine N-oxides typically showing these absorptions around 1590-1600 cm⁻¹ [6] [7]. These bands correspond to the skeletal vibrations of both the pyridine and phenyl aromatic systems.

C-H out-of-plane bending vibrations provide important fingerprint information for the pyridine N-oxide structure [2] [3]. These modes appear at characteristic frequencies of 740, 935, and 993 cm⁻¹, corresponding to different vibrational modes of the pyridine ring [2]. The band at 741 cm⁻¹ is assigned to the ν₁₁ mode, while the 935 cm⁻¹ band corresponds to the ν₁₀ᵦ mode, and the 993 cm⁻¹ absorption is attributed to the ν₅ mode [2].

Aromatic ring vibrations appear in the 1400-1500 cm⁻¹ region, typically around 1470-1490 cm⁻¹ [2]. These bands often overlap with Nujol absorption in mull preparations, making precise assignment challenging. The C-N stretching vibrations occur in the broad range of 1000-1200 cm⁻¹, with the exact frequency depending on the substitution pattern and electronic effects [8].

Nuclear Magnetic Resonance (NMR) Profiling

¹H-NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4-(3-Phenylpropyl)pyridine 1-oxide exhibits characteristic chemical shifts that reflect the electronic environment created by the N-oxide functionality [9] [10]. The pyridine ring protons show distinct patterns based on their position relative to the N-oxide group.

The H-2 and H-6 protons (ortho to the N-oxide nitrogen) appear significantly deshielded in the range of 8.1-8.3 ppm [9] [11]. This substantial downfield shift results from the electron-withdrawing effect of the positively charged nitrogen in the N-oxide dipole, which reduces electron density around these protons. These signals typically appear as doublets or broad signals due to coupling with adjacent protons [9].

The H-3 and H-5 protons (meta to the N-oxide nitrogen) appear at 7.1-7.3 ppm [9] [11], showing less deshielding compared to the ortho positions. This pattern reflects the alternating electron density distribution in the pyridine N-oxide system, where the meta positions experience less direct influence from the N-oxide functionality.

The phenyl ring protons of the terminal aromatic group appear as a complex multiplet in the region of 7.2-7.4 ppm [12] [9]. These signals overlap partially with the pyridine meta protons but can be distinguished through integration ratios and coupling patterns.

The methylene protons adjacent to the pyridine ring (position 4 of pyridine) appear as a triplet at 2.6-2.8 ppm [12]. This triplet pattern results from coupling with the adjacent methylene group in the propyl chain. The chemical shift reflects the electron-withdrawing influence of the pyridine ring.

The central and phenyl-adjacent methylene groups of the propyl chain appear as complex multiplets in the range of 1.9-2.8 ppm [12]. The methylene group adjacent to the phenyl ring typically appears more downfield (around 2.6-2.8 ppm) due to the aromatic ring's deshielding effect, while the central methylene group appears more upfield (around 1.9-2.0 ppm) [12].

¹³C-NMR and ³¹P-NMR Applications

The carbon-13 nuclear magnetic resonance spectroscopy of 4-(3-Phenylpropyl)pyridine 1-oxide provides detailed information about the electronic effects of N-oxide formation on the carbon framework [10] [13]. The N-oxide functionality causes characteristic shifts in the pyridine carbon signals compared to the parent pyridine compound.

Pyridine C-2 and C-6 carbons (ortho to N-oxide) undergo significant upfield shifts to 138-140 ppm [10] [13]. This upfield movement, typically 8-10 ppm compared to unoxidized pyridine, reflects increased electron density at these positions due to resonance contributions from the N-oxide dipole [10]. This effect is consistent with canonical forms showing negative charge buildup at the ortho and para positions.

Pyridine C-3 and C-5 carbons (meta to N-oxide) experience downfield shifts to 125-127 ppm [10] [13]. This downfield movement results from decreased electron density at the meta positions, reflecting the resonance polar effect where electron withdrawal at ortho and para positions leads to relative electron deficiency at meta positions [10].

The pyridine C-4 carbon (para to N-oxide and bearing the substituent) appears at 150-152 ppm [10]. This carbon experiences electronic effects from both the N-oxide functionality and the propyl substituent, resulting in a characteristic chemical shift for para-substituted pyridine N-oxides.

Phenyl carbons appear in the typical aromatic region of 125-142 ppm, with the ipso carbon (C-1 of phenyl) appearing more downfield due to substitution effects [12] [9]. The ortho, meta, and para carbons of the phenyl ring show normal aromatic carbon chemical shifts with subtle variations based on the electronic transmission through the propyl chain.

Alkyl chain carbons appear in the aliphatic region at 30-35 ppm [12]. The carbon adjacent to the pyridine ring typically appears more downfield (around 34-35 ppm) due to the electron-withdrawing effect of the aromatic system, while the central methylene carbon appears around 30-32 ppm, and the carbon adjacent to the phenyl ring appears around 32-34 ppm [12].

³¹P-NMR applications for 4-(3-Phenylpropyl)pyridine 1-oxide primarily involve its use as a ligand in phosphorus-containing complexes or as a probe in coordination chemistry studies [14] [15]. While the compound itself does not contain phosphorus, ³¹P-NMR becomes relevant when studying its coordination behavior with phosphorus-containing metal complexes or when using phosphorus-based reagents for structural analysis [14].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 4-(3-Phenylpropyl)pyridine 1-oxide under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [16] [17] [18]. The molecular ion peak appears at m/z 213, corresponding to the molecular formula C₁₄H₁₅NO [19].

The molecular ion [M]⁺ at m/z 213 typically shows moderate intensity (20-40% relative abundance) due to the stability imparted by the aromatic systems and the N-oxide functionality [16] [18]. However, like many N-oxide compounds, 4-(3-Phenylpropyl)pyridine 1-oxide undergoes facile loss of oxygen under mass spectrometric conditions.

The base peak or one of the most intense peaks often appears at m/z 197, corresponding to [M-O]⁺ [16] [17]. This fragment results from the characteristic α-cleavage at the N-O bond, a common fragmentation pathway for pyridine N-oxides [16]. The loss of oxygen (16 mass units) yields the corresponding pyridine cation radical, which exhibits enhanced stability due to the aromatic system [16] [18].

Benzylic cleavage represents another significant fragmentation pathway, generating the phenylpropyl cation at m/z 105 [C₆H₅CH₂CH₂CH₂]⁺ [20]. This fragment typically shows moderate to high intensity (40-60% relative abundance) and results from cleavage of the bond between the propyl chain and the pyridine ring [20]. The stability of this carbocation is enhanced by resonance with the phenyl ring system.

The tropylium ion at m/z 91 [C₇H₇]⁺ represents one of the most characteristic and stable fragments in the mass spectrum [20]. This ion typically appears as the base peak (80-100% relative abundance) and forms through rearrangement processes from the benzyl fragments [20]. The tropylium ion's exceptional stability makes it a dominant feature in the mass spectra of compounds containing benzyl or phenylalkyl groups.

Further fragmentation yields the phenyl cation at m/z 77 [C₆H₅]⁺, formed by loss of CH₂ (14 mass units) from the tropylium ion [20]. This fragment typically shows moderate intensity (20-40% relative abundance) and represents additional aromatic stabilization in the fragmentation cascade.

The pyridine fragment at m/z 65 [C₅H₅N]⁺ appears with low to moderate intensity (10-30% relative abundance) and results from retention of the pyridine ring system after loss of the substituent and oxygen [20]. This fragment provides confirmation of the pyridine core structure.

Additional small aromatic fragments appear at lower masses, including m/z 51 [C₄H₃]⁺, which results from further ring fragmentation processes [20]. These fragments typically show low intensity (10-20% relative abundance) but contribute to the overall fragmentation fingerprint.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant